molecular formula C11H24OSi B14431426 4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol CAS No. 76436-89-0

4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol

Katalognummer: B14431426
CAS-Nummer: 76436-89-0
Molekulargewicht: 200.39 g/mol
InChI-Schlüssel: WJNRKOOXYJNVIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol is an organic compound with a unique structure that includes an ethyl group, a trimethylsilyl group, and an alcohol functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hex-1-en-3-ol and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

    Protection of Alcohol Group: The alcohol group in hex-1-en-3-ol is protected by reacting it with trimethylsilyl chloride, forming the trimethylsilyl ether.

    Addition of Ethyl Group: The ethyl group is introduced through a suitable alkylation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often using automated systems and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: It may modulate specific biochemical pathways, leading to changes in cellular processes and responses.

Vergleich Mit ähnlichen Verbindungen

4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol can be compared with other similar compounds, such as:

    Hex-1-en-3-ol: Lacks the ethyl and trimethylsilyl groups, resulting in different chemical properties and reactivity.

    Trimethylsilyl-protected alcohols: Share the trimethylsilyl group but differ in the rest of the molecular structure.

    Ethyl-substituted alkenes: Contain the ethyl group but lack the trimethylsilyl protection.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

76436-89-0

Molekularformel

C11H24OSi

Molekulargewicht

200.39 g/mol

IUPAC-Name

4-ethyl-3-trimethylsilylhex-1-en-3-ol

InChI

InChI=1S/C11H24OSi/c1-7-10(8-2)11(12,9-3)13(4,5)6/h9-10,12H,3,7-8H2,1-2,4-6H3

InChI-Schlüssel

WJNRKOOXYJNVIL-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C(C=C)(O)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.